Methyl 7-chloro-7-oxoheptanoate

Catalog No.
S12987097
CAS No.
M.F
C8H13ClO3
M. Wt
192.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 7-chloro-7-oxoheptanoate

Product Name

Methyl 7-chloro-7-oxoheptanoate

IUPAC Name

methyl 7-chloro-7-oxoheptanoate

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

InChI

InChI=1S/C8H13ClO3/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3

InChI Key

QQVKQGBPSKQBNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC(=O)Cl

Methyl 7-chloro-7-oxoheptanoate is an organic compound with the molecular formula C9H15ClO3C_9H_{15}ClO_3 and a molecular weight of approximately 206.67 g/mol. It features a unique structure characterized by a ketone group and an ester group, along with a chlorine substituent at the 7-position of the heptanoate chain. This compound is recognized for its reactivity and versatility in various

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the ketone group into an alcohol, forming methyl 7-chloro-7-hydroxyheptanoate.
  • Substitution: The chlorine atom can undergo nucleophilic substitution with various nucleophiles, such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Substitution Reagents: Sodium azide (NaN3), thiourea.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For instance:

  • Oxidation may yield 7-chloroheptanoic acid.
  • Reduction can produce methyl 7-chloro-7-hydroxyheptanoate.
  • Substitution reactions can result in various derivatives with different functional groups.

Methyl 7-chloro-7-oxoheptanoate exhibits significant biological activity due to its ability to interact with various biological targets. Its mechanism of action involves altering enzyme activities and influencing metabolic pathways, primarily due to its ketone and ester functionalities. This reactivity allows it to serve as a potential candidate for studies involving enzyme inhibition and metabolic regulation.

Several methods are available for synthesizing methyl 7-chloro-7-oxoheptanoate:

  • Esterification Method:
    • Reacting 7-chloroheptanoic acid with methanol in the presence of a catalyst such as sulfuric acid under reflux conditions.
    • The product is purified through distillation or recrystallization.
  • Grignard Reaction:
    • Involves the reaction of 1-bromo-5-chloropentane with magnesium to form a Grignard reagent, which then condenses with diethyl oxalate followed by hydrolysis to yield the desired compound.

Industrial Production Methods

In industrial settings, large-scale synthesis often employs optimized methods similar to those described above, focusing on high yield and purity while minimizing by-products. Continuous flow reactors and automated systems enhance efficiency and scalability.

Methyl 7-chloro-7-oxoheptanoate has numerous applications across various fields:

  • Chemistry: Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biology: Useful in studies related to enzyme inhibition and metabolic pathways.
  • Medicine: Acts as a precursor for drug synthesis and other therapeutic agents.
  • Industry: Employed in producing specialty chemicals and materials.

Methyl 7-chloro-7-oxoheptanoate can be compared with other similar compounds, highlighting its unique properties:

Compound NameKey FeaturesUniqueness
Methyl 7-oxoheptanoateLacks chlorine atom, less reactiveMore stable but less versatile than methyl 7-chloro
Ethyl 7-chloro-7-oxoheptanoateEthyl ester instead of methylAffects solubility and reactivity
7-Chloroheptanoic acidAcid form, more acidic, less volatileGreater acidity compared to the ester form

These comparisons illustrate that methyl 7-chloro-7-oxoheptanoate stands out due to its enhanced reactivity attributed to the presence of the chlorine atom, making it a valuable intermediate for further chemical transformations.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

192.0553220 g/mol

Monoisotopic Mass

192.0553220 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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